molecular formula C12H10N2O3 B3255283 4-((4-Nitrophenoxy)methyl)pyridine CAS No. 252918-98-2

4-((4-Nitrophenoxy)methyl)pyridine

Cat. No.: B3255283
CAS No.: 252918-98-2
M. Wt: 230.22 g/mol
InChI Key: CKJGMKQACZUWAG-UHFFFAOYSA-N
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Description

4-((4-Nitrophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10N2O3. It is characterized by the presence of a pyridine ring substituted with a nitrophenoxy group. This compound is often used as a ligand or intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-((4-Nitrophenoxy)methyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “4-[(4-Nitrophenoxy)methyl]pyridine” is not mentioned in the search results, it’s worth noting that pyridine derivatives are important synthetic intermediates for new pesticides and medicines .

Safety and Hazards

While specific safety data for “4-[(4-Nitrophenoxy)methyl]pyridine” is not available, it’s important to handle all chemical compounds with care. For instance, pyridine is classified as a flammable liquid, and it can cause skin irritation and serious eye irritation .

Future Directions

The future directions for “4-[(4-Nitrophenoxy)methyl]pyridine” and similar compounds could involve their use in the synthesis of fine chemicals and key pharmaceutical intermediates . Microreaction technology has emerged as a useful approach for the synthesis of these compounds, especially when the reactions are highly exothermic .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-((4-Nitrophenoxy)methyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxymethylpyridine with 1-chloro-4-nitrobenzene in the presence of a base such as potassium hydroxide (KOH) and a phase transfer catalyst like Aliquat 336. The reaction is typically carried out at room temperature for a short period, followed by heating at 80°C for a couple of hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow methodologies to enhance safety and efficiency. This approach minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrophenoxy)methyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-((4-aminophenoxy)methyl)pyridine, while coupling reactions can produce various biaryl derivatives .

Comparison with Similar Compounds

Similar Compounds

    4-((4-Aminophenoxy)methyl)pyridine: Similar structure but with an amino group instead of a nitro group.

    4-((4-Methoxyphenoxy)methyl)pyridine: Contains a methoxy group instead of a nitro group.

    4-((4-Chlorophenoxy)methyl)pyridine: Features a chloro group in place of the nitro group.

Uniqueness

4-((4-Nitrophenoxy)methyl)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4-[(4-nitrophenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-1-3-12(4-2-11)17-9-10-5-7-13-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJGMKQACZUWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252918-98-2
Record name 4-[(4-Nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252918-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

4-hydroxymethyl-pyridine (2.23 g, 20 mmol) is added to a suspension of KOH (1.32 g, 20 mmol) and Aliquat 336 (0.937 mL). After stirring for 5 min at rt, 1-chloro-4-nitro-benzene (2.68 g, 16.7 mmol) is added. The resulting reaction mixture is further stirred at rt for 5 min and then at 80° C. for 2 h. The reaction mixture is filtered over silica gel (15 g), concentrated under reduced pressure, and flash chronatographed (silica gel, 3×50 cm, acetone/CH2Cl2=5:95→15:85) to give the title compound as a yellow solid: M+H=231.0; 1H-NMR (400 MHz, DMSO-d6): 8.58 (d, 6.5 Hz, 2H, pyrimidinyl), 8.22 (d, 8.5 Hz, 2H, phenyl-NO2), 7.44 (d, 6.5 Hz, pyrimidinyl), 7.21 (d, 8.5 Hz, 2H, phenyl-NO2), 5.34 (s, 2H, CH2); Rf (acetone/CH2Cl2=15:85): 0.32; HPLC (System 1): 3.40 min.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.937 mL
Type
catalyst
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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